5-Methyl-6-acetyl-1,4-benzodioxane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7-9(8(2)12)3-4-10-11(7)14-6-5-13-10/h3-4H,5-6H2,1-2H3 |
InChI Key |
RAWMFVYQVVJHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 6 Acetyl 1,4 Benzodioxane
Retrosynthetic Analysis of 5-Methyl-6-acetyl-1,4-benzodioxane
A retrosynthetic analysis of the target molecule, this compound, suggests a logical disconnection strategy. The acetyl group at the 6-position can be installed via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, on a 5-methyl-1,4-benzodioxane (B8799094) precursor. This simplifies the target to the synthesis of the 5-methyl-1,4-benzodioxane intermediate.
The 1,4-benzodioxane (B1196944) ring itself is typically formed through a Williamson ether synthesis or a related cyclization reaction. This involves disconnecting the two ether linkages, leading back to a catechol derivative and a two-carbon unit with appropriate leaving groups. Therefore, a plausible starting material is 3-methylcatechol (B131232) (3-methylbenzene-1,2-diol), which already possesses the required methyl group at the desired position relative to the hydroxyl groups. The other component would be a C2 synthon such as 1,2-dihaloethane or a related equivalent.
This retrosynthetic pathway is advantageous as it utilizes a readily available substituted catechol, thereby controlling the regiochemistry of the methyl group from the outset.
Classical Synthetic Approaches for this compound
The classical synthesis of this compound generally follows the forward execution of the retrosynthetic pathway outlined above. This involves a multi-step sequence beginning with the formation of the benzodioxane ring, followed by functionalization.
Multi-step Reaction Sequences Leading to this compound
A common and well-established route involves a two-step process:
Synthesis of 5-Methyl-1,4-benzodioxane: The synthesis commences with the reaction of 3-methylcatechol with a suitable 1,2-dielectrophile. A frequently employed reagent is 1,2-dibromoethane (B42909) in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The base deprotonates the phenolic hydroxyl groups of the catechol, forming a diphenoxide intermediate which then undergoes a double Williamson ether synthesis with 1,2-dibromoethane to form the 1,4-dioxane (B91453) ring. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. scirp.orgsigmaaldrich.com
Friedel-Crafts Acylation: With the 5-methyl-1,4-benzodioxane intermediate in hand, the acetyl group is introduced at the 6-position via a Friedel-Crafts acylation reaction. sigmaaldrich.comyoutube.comkhanacademy.orglibretexts.orgyoutube.com This classic electrophilic aromatic substitution involves treating the 5-methyl-1,4-benzodioxane with an acetylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂). The reaction is typically performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂). The regioselectivity of the acylation is directed by the existing methyl and ether groups on the aromatic ring.
Key Intermediates and Their Transformations in this compound Synthesis
The primary key intermediate in this synthesis is 5-methyl-1,4-benzodioxane . Its successful formation is crucial for the subsequent acylation step. The transformation of 3-methylcatechol to this intermediate involves the formation of a 3-methylcatecholate dianion in the presence of a base. This nucleophilic species then attacks the 1,2-dihaloethane in a sequential manner to yield the cyclized product.
The second critical transformation is the generation of the acylium ion (CH₃CO⁺) from the acetylating agent and the Lewis acid catalyst. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 5-methyl-1,4-benzodioxane. The directing effects of the ortho/para-directing methyl and ether groups favor substitution at the positions ortho and para to them. In the case of 5-methyl-1,4-benzodioxane, the 6-position is sterically accessible and electronically activated, leading to the desired product.
Modern and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. These principles can be applied to the synthesis of this compound.
Catalytic Synthesis Methodologies for the Benzodioxane Core
Modern approaches to the synthesis of the 1,4-benzodioxane core aim to replace stoichiometric reagents with catalytic systems and utilize greener reaction media. One innovative method involves the reaction of a catechol with glycerol (B35011) carbonate in the presence of a basic catalyst. researchgate.netrsc.org This reaction is highly atom-economical and can often be performed without a solvent. For the synthesis of 5-methyl-1,4-benzodioxane, 3-methylcatechol would be reacted with glycerol carbonate using catalysts such as sodium methoxide (B1231860) or magnesium oxide. researchgate.netrsc.org
Another greener approach utilizes phase-transfer catalysis for the Williamson ether synthesis, which can enhance reaction rates and allow for the use of less hazardous solvents and milder reaction conditions.
Chemo- and Regioselective Functionalization of this compound Precursors
The Friedel-Crafts acylation, while a powerful tool, often requires stoichiometric amounts of a Lewis acid, which can generate significant waste. Modern modifications focus on using catalytic amounts of more environmentally friendly Lewis acids, such as zeolites or metal triflates (e.g., scandium triflate). These catalysts are often recyclable and can lead to cleaner reactions with easier work-up procedures.
The regioselectivity of the acylation of 5-methyl-1,4-benzodioxane is governed by the electronic and steric effects of the substituents on the benzene (B151609) ring. The ether oxygens of the dioxane ring are activating, ortho-para directing groups. The methyl group at the 5-position is also an activating, ortho-para director. The combined effect of these groups strongly activates the aromatic ring towards electrophilic substitution. The 6-position is para to the methyl group and ortho to one of the ether oxygens, making it a highly favorable site for acylation. The 7-position is also activated, but the 6-position is generally favored. Careful control of reaction conditions, such as temperature and choice of catalyst, can further enhance the regioselectivity for the desired 6-acetyl product.
Flow Chemistry Applications for Scalable Synthesis of this compound
While no specific studies on the flow chemistry synthesis of this compound were identified, the principles of flow chemistry have been successfully applied to Friedel-Crafts acylation reactions, suggesting a viable pathway for its scalable production. Continuous flow reactors offer significant advantages over batch processes, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity.
A flow chemistry approach to the Friedel-Crafts acylation step would involve continuously pumping solutions of the 5-methyl-1,4-benzodioxane substrate and the acylating agent/Lewis acid mixture through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize the formation of the desired 6-acetyl isomer and minimize side products. The use of flow chemistry has been shown to defy the facile (E) → (Z) isomerization in the acylation of alkynes, highlighting its potential to control selectivity in sensitive reactions.
Solvent-Free and Sustainable Protocols in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more sustainable protocols for Friedel-Crafts acylations. rsc.org These methods aim to reduce or eliminate the use of hazardous solvents and stoichiometric amounts of traditional Lewis acid catalysts like aluminum chloride, which generate significant waste during aqueous workup.
For the synthesis of this compound, several sustainable strategies could be employed:
Use of Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., H-Beta), clays, and metal oxides (e.g., ZnO) can replace traditional Lewis acids. rsc.org These solid catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture by simple filtration, simplifying product purification and reducing waste.
Solvent-Free Conditions: The acylation reaction can potentially be carried out under solvent-free conditions, for instance by grinding the reactants together or by heating a neat mixture of the substrate, acylating agent, and a solid catalyst. rsc.org This eliminates the need for volatile and often toxic organic solvents.
Alternative Acylating Agents: While acetyl chloride is common, using acetic anhydride, which produces acetic acid as a byproduct instead of corrosive HCl, can be a greener alternative.
One innovative and greener pathway for the synthesis of the benzodioxane core itself involves the reaction of catechol with glycerol carbonate, a bio-based reagent, without the need for a reaction solvent. rsc.org
Optimization of Reaction Conditions for this compound Formation
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of the Friedel-Crafts acylation step.
Yield Enhancement Strategies
Several strategies can be employed to maximize the yield of the desired product. The choice of catalyst is paramount; while aluminum chloride is highly effective, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. umich.edu The optimal catalyst and its loading need to be determined empirically. The reaction temperature is another critical parameter; while higher temperatures generally increase the reaction rate, they can also lead to the formation of byproducts. For many Friedel-Crafts acylations, temperatures between 0°C and 60°C are typical. umich.edusapub.org The choice of solvent can also significantly influence the reaction outcome, with solvents like dichloromethane or nitrobenzene (B124822) often being used.
| Parameter | Strategy for Yield Enhancement | Rationale |
| Catalyst | Screening different Lewis acids (e.g., AlCl₃, FeCl₃, solid acids) | Catalyst activity and selectivity vary with the substrate. |
| Temperature | Controlled heating (e.g., 0-60°C) | Balances reaction rate against byproduct formation. |
| Solvent | Use of appropriate solvents (e.g., CH₂Cl₂, nitrobenzene) | Can stabilize intermediates and influence reaction rates. |
| Reagent Ratio | Using a slight excess of the acylating agent | Can drive the reaction to completion. |
This table is based on general principles of Friedel-Crafts acylation and would require experimental validation for the specific synthesis of this compound.
Purity Improvement Techniques
Ensuring the purity of this compound requires minimizing the formation of isomers and other byproducts during the reaction and employing effective purification methods.
Reaction Control: Careful control of the reaction temperature and slow, controlled addition of the acylating agent can help to minimize the formation of undesired isomers and poly-acylated products. The deactivating nature of the acetyl group generally prevents further acylation of the product.
Work-up Procedure: A standard work-up procedure for Friedel-Crafts acylation involves carefully quenching the reaction mixture with ice and hydrochloric acid to decompose the catalyst-ketone complex. umich.edu This is followed by extraction with an organic solvent. Washing the organic layer with a sodium bicarbonate solution can remove acidic impurities. umich.edu
Purification Methods: The primary method for purifying the final product would be column chromatography on silica (B1680970) gel. scirp.orgconnectjournals.com This technique is highly effective at separating the desired 6-acetyl isomer from any unreacted starting material and other isomeric byproducts. Recrystallization from a suitable solvent system could be an alternative or subsequent purification step to obtain a highly pure solid product.
Chemical Transformations and Derivatization of the this compound Core
The acetyl group on the this compound core is a versatile functional handle that allows for a wide range of chemical transformations to produce various derivatives. These transformations can be broadly categorized based on the reaction at the ketone carbonyl or the methyl group of the acetyl moiety.
Reactions at the Carbonyl Group:
Reduction: The ketone can be reduced to a secondary alcohol (5-Methyl-6-(1-hydroxyethyl)-1,4-benzodioxane) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Complete reduction of the carbonyl group to a methylene (B1212753) group (to form 5-methyl-6-ethyl-1,4-benzodioxane) can be achieved through methods such as the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com This acylation-reduction sequence is a common strategy to introduce straight-chain alkyl groups onto aromatic rings, avoiding the carbocation rearrangements often seen in direct Friedel-Crafts alkylation. youtube.com
Oxidation (Haloform Reaction): As a methyl ketone, this compound can undergo the haloform reaction. Treatment with sodium hypohalite (e.g., NaOBr or NaOCl) would convert the acetyl group into a carboxylate, yielding 5-methyl-1,4-benzodioxane-6-carboxylic acid, with the concurrent formation of a haloform (e.g., bromoform (B151600) or chloroform). ncert.nic.in
Condensation Reactions: The carbonyl group can participate in various condensation reactions. For example, aldol (B89426) condensation with aldehydes or ketones can extend the carbon chain.
Reactions at the α-Methyl Group:
Halogenation: The acidic α-hydrogens of the methyl group can be substituted with halogens under appropriate conditions.
Alkylation: The methyl group can be deprotonated with a strong base to form an enolate, which can then be alkylated with alkyl halides.
These potential derivatizations highlight the utility of this compound as a versatile intermediate for synthesizing a library of related compounds for further investigation.
Structural Elucidation and Conformational Analysis of 5 Methyl 6 Acetyl 1,4 Benzodioxane
Spectroscopic Characterization Methodologies for 5-Methyl-6-acetyl-1,4-benzodioxane
The structural analysis of an organic molecule like this compound would typically rely on a suite of spectroscopic techniques. However, the application of these methods is contingent on the availability of experimental data, which is currently lacking for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Principles Applied to this compound
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting) in this compound. This would allow for the assignment of protons on the aromatic ring, the methyl group, the acetyl group, and the dioxan ring. However, no published ¹H NMR spectra or data tables for this compound could be located.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the types of carbon atoms present (e.g., aromatic, carbonyl, methyl, methylene). For this compound, this would confirm the presence of the benzodioxane core, the methyl substituent, and the acetyl group. Unfortunately, specific ¹³C NMR chemical shift data for this molecule is not available in the reviewed literature.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks.
HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to piece together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for conformational analysis.
The execution and interpretation of these 2D NMR experiments are dependent on the initial 1D NMR data, which is not available for this compound.
Mass Spectrometry (MS) Techniques for this compound Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
Both EI and ESI are common ionization techniques. EI typically causes extensive fragmentation, providing a "fingerprint" of the molecule that can be used to deduce its structure. ESI is a softer ionization method that usually provides the molecular ion peak, confirming the molecular weight. A detailed analysis of the fragmentation patterns of this compound under these conditions would offer valuable structural insights. However, no mass spectra or fragmentation data for this specific compound have been published or made available in public databases.
Due to the absence of the necessary experimental data, a detailed and scientifically accurate article focusing on the structural elucidation and conformational analysis of this compound cannot be generated at this time.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
No high-resolution mass spectrometry data for this compound has been found in the reviewed literature. This technique would be crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Published Infrared (IR) and Raman spectra for this compound are not available. These spectroscopic methods are essential for identifying the characteristic vibrations of the functional groups within the molecule, such as the carbonyl group of the acetyl moiety and the ether linkages of the dioxane ring, as well as the vibrations of the substituted benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound
There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. UV-Vis spectroscopy would provide insights into the electronic transitions within the molecule, particularly those associated with the aromatic system and the carbonyl group.
Conformational Analysis of the 1,4-Benzodioxane (B1196944) Ring System in this compound
A thorough conformational analysis would typically involve computational modeling, such as density functional theory (DFT) calculations, to predict the most stable conformers and the energy barriers between them. Experimental techniques like X-ray crystallography would be invaluable for determining the solid-state conformation, while NMR spectroscopy, particularly through-space correlations like NOESY, would provide insights into the solution-state conformational preferences.
Rotational Barriers and Dynamics of Acetyl and Methyl Substituents
The rotation of the acetyl and methyl groups attached to the benzene ring is a critical aspect of the molecule's dynamics. The energy barriers to these rotations are influenced by both steric and electronic factors.
The proximity of the methyl group at the 5-position to the acetyl group at the 6-position would likely create significant steric hindrance, leading to a substantial rotational barrier for the acetyl group. The orientation of the acetyl group's carbonyl oxygen relative to the adjacent methyl group would be a key factor in determining the most stable rotational conformer.
Similarly, the rotational barrier of the methyl group would be influenced by its interaction with the neighboring acetyl group and the dioxane ring. Understanding these rotational dynamics is crucial as they can impact the molecule's ability to interact with other molecules or biological targets.
Table 1: Hypothetical Rotational Barriers for Substituents in this compound
| Substituent | Rotation Axis | Predicted Barrier (kcal/mol) | Influencing Factors |
| Acetyl Group | C(aromatic)-C(carbonyl) | High | Steric hindrance from the adjacent methyl group, electronic effects of the dioxane ring. |
| Methyl Group | C(aromatic)-C(methyl) | Moderate | Steric interaction with the acetyl group, interaction with the dioxane ring. |
Note: The values in this table are hypothetical and would need to be determined through experimental and computational studies.
Intramolecular Interactions Governing this compound Conformation
The conformation of this compound would be governed by a delicate balance of intramolecular interactions. These include:
Steric Repulsion: The steric clash between the adjacent methyl and acetyl groups is expected to be a dominant factor in dictating the preferred orientation of these substituents.
Dipole-Dipole Interactions: The carbonyl group of the acetyl moiety introduces a significant dipole moment, which would interact with the dipoles of the ether linkages in the dioxane ring.
The potential for intramolecular hydrogen bonding is less likely in the absence of a suitable hydrogen bond donor. However, the precise nature and strength of these interactions would need to be investigated using advanced spectroscopic and computational methods.
Solvent Effects on Solution-State Conformation
The conformation of a molecule in solution can be significantly influenced by the surrounding solvent. For this compound, the polarity of the solvent would likely play a crucial role.
In polar solvents, the molecule might adopt a conformation that maximizes the exposure of its polar acetyl group to the solvent, while in nonpolar solvents, a more compact conformation might be favored to minimize unfavorable interactions.
Table 2: Predicted Solvent Effects on the Conformation of this compound
| Solvent Polarity | Predicted Conformational Preference | Rationale |
| Polar (e.g., Methanol) | More extended conformation of the acetyl group. | Favorable dipole-dipole interactions between the carbonyl group and the polar solvent. |
| Nonpolar (e.g., Hexane) | More compact conformation, with the acetyl group potentially oriented closer to the rest of the molecule. | Minimization of unfavorable interactions between the polar acetyl group and the nonpolar solvent. |
Note: The predictions in this table are based on general principles and require experimental verification through techniques like NMR spectroscopy in different solvents.
Computational and Theoretical Investigations of 5 Methyl 6 Acetyl 1,4 Benzodioxane
Quantum Chemical Calculations for Electronic Structure of 5-Methyl-6-acetyl-1,4-benzodioxane
Detailed studies employing Density Functional Theory (DFT) or ab initio methods to determine the geometric and electronic properties of this compound have not been reported. Similarly, Frontier Molecular Orbitals (FMO) analysis for reactivity prediction and Molecular Electrostatic Potential (MEP) mapping for charge distribution specific to this compound are not found in the current body of scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Space of this compound
There is no available research on the development and validation of specific force fields for this compound, which is a prerequisite for conducting meaningful Molecular Dynamics (MD) simulations to explore its conformational space.
While computational studies have been conducted on related molecules such as other 1,4-benzodioxane (B1196944) derivatives nih.goveuroasiajournal.org, extrapolating this data would not adhere to the strict focus on this compound. The synthesis of related compounds, like 6-acetyl-1,4-benzodioxane, has been documented tsijournals.com, but this does not extend to the computational analyses requested.
Conformational Sampling and Free Energy Landscapes
Conformational sampling is a critical computational technique used to explore the various three-dimensional arrangements (conformations) that a molecule can adopt. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational preferences is key to deciphering its physical properties and biological activity. The flexible dioxacyclohexane ring and the rotatable acetyl group allow the molecule to exist in multiple energy states.
Methods such as molecular dynamics (MD) simulations or generalized ensemble methods are employed to generate a thermodynamically probable ensemble of conformations at a given temperature. nih.gov By simulating the molecule's movement over time, researchers can map out its conformational space.
The results of this extensive sampling are often visualized as a free-energy landscape. This landscape is a multi-dimensional plot where the axes represent specific geometric parameters (like dihedral angles of the acetyl group or ring-puckering coordinates), and the "altitude" represents the free energy. nih.gov The valleys in this landscape correspond to stable or metastable conformational states, while the peaks represent the energy barriers between them. scirp.org For this compound, this would reveal the most stable orientations of the methyl and acetyl groups relative to the benzodioxane ring system.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer ID | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| Conf-01 | 180° (anti-periplanar) | 0.00 | 65 |
| Conf-02 | 0° (syn-periplanar) | 1.50 | 20 |
| Conf-03 | +60° (syn-clinal) | 2.50 | 7.5 |
| Conf-04 | -60° (anti-clinal) | 2.50 | 7.5 |
This table illustrates hypothetical data showing the most stable conformer (Conf-01) where the acetyl group is oriented away from the methyl group, minimizing steric hindrance.
Solvent Interactions and Their Impact on Dynamics
The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and dynamics. wikipedia.org Computational studies model these effects using either explicit solvent models, where individual solvent molecules (like water) are simulated, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties. scirp.orgwikipedia.org
For this compound, polar solvents like water or dimethyl sulfoxide (B87167) (DMSO) would be expected to form hydrogen bonds with the oxygen atoms of the ether and carbonyl groups. These interactions can stabilize certain conformations over others, potentially altering the free energy landscape compared to the gas phase. wikipedia.org For instance, a conformation that exposes the polar groups to the solvent may become more favorable. Molecular dynamics simulations in a solvent box can track these interactions and reveal how the solvent affects the flexibility and conformational transitions of the molecule. scirp.org
Table 2: Illustrative Solvent Effects on Properties of this compound
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Predicted Solubility Trend |
| Vacuum | 1 | 2.8 | N/A |
| Hexane (B92381) | 1.9 | 2.9 | Low |
| Dichloromethane (B109758) | 9.1 | 3.5 | Moderate |
| Water | 78.4 | 4.2 | Moderate-High |
This illustrative table shows how the calculated dipole moment of the molecule might increase with solvent polarity, suggesting enhanced solubility.
In Silico Prediction of Reactivity and Reaction Mechanisms for this compound Synthesis
Computational chemistry offers powerful tools for predicting the reactivity of molecules and elucidating potential reaction mechanisms for their synthesis. A plausible synthetic route to this compound is the Friedel-Crafts acylation of 5-methyl-1,4-benzodioxane (B8799094).
In silico methods, particularly those based on Density Functional Theory (DFT), can be used to model this reaction. euroasiajournal.orgnih.gov By calculating the distribution of electron density, one can generate a Molecular Electrostatic Potential (MEP) map. nih.gov This map highlights electron-rich areas (prone to electrophilic attack) and electron-poor areas. For 5-methyl-1,4-benzodioxane, the MEP would indicate the most likely positions for acylation on the benzene (B151609) ring.
Furthermore, computational models can map the entire reaction pathway, from reactants to products, including the high-energy transition states. nih.gov This allows for the calculation of activation energies for different potential pathways (e.g., acylation at different positions), predicting the most favorable route and the likely formation of byproducts.
Table 3: Hypothetical Calculated Activation Energies for Friedel-Crafts Acylation
| Position of Acylation | Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Product |
| 6-position | AlCl₃ | 15.2 | This compound |
| 7-position | AlCl₃ | 18.5 | 5-Methyl-7-acetyl-1,4-benzodioxane |
| 8-position | AlCl₃ | 21.8 | 5-Methyl-8-acetyl-1,4-benzodioxane |
This hypothetical data suggests that acylation at the 6-position is kinetically favored due to a lower activation energy barrier.
Ligand-Based and Structure-Based Computational Design Principles Applied to this compound
The 1,4-benzodioxane scaffold is present in many biologically active compounds, making its derivatives interesting for drug discovery. unimi.itrsc.org Computational design principles are essential for exploring the therapeutic potential of molecules like this compound.
Pharmacophore Modeling and Virtual Screening for Target Interaction (if applicable)
Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond acceptors, hydrophobic groups) necessary for biological activity. fiveable.me For this compound, a pharmacophore model would be built by identifying its key chemical features. This model serves as a 3D query to search large databases of chemical compounds in a process called virtual screening, efficiently identifying other molecules that share the same essential features and are therefore likely to interact with the same biological target. nih.gov
Table 4: Potential Pharmacophoric Features of this compound
| Feature Type | Location in Molecule |
| Hydrogen Bond Acceptor | Carbonyl Oxygen |
| Hydrogen Bond Acceptor | Ether Oxygens (2) |
| Aromatic Ring | Benzene Ring |
| Hydrophobic Group | Methyl Group |
This table outlines the key chemical features of the molecule that would be used to construct a pharmacophore model.
Molecular Docking Studies with Potential Receptor Binding Sites
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This helps in understanding the binding mode and estimating the strength of the interaction. Since the 1,4-benzodioxane moiety is a known scaffold for various targets, including G-protein coupled receptors and enzymes, one could hypothetically dock this compound into the binding site of a relevant protein, such as an α1-adrenoceptor or a bacterial enzyme like FtsZ. nih.govmdpi.com
The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate different binding poses. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com
Table 5: Hypothetical Docking Results for this compound
| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| α1A-Adrenoceptor | -7.8 | Phe308, Phe312, Ser188 |
| S. aureus FtsZ | -6.5 | Val207, Leu209, Asn263 |
| Human MAO-B | -7.2 | Tyr398, Tyr435, Ile199 |
This table presents speculative docking scores and potential interacting amino acid residues for the compound with various biologically relevant targets.
Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. researchgate.net To develop a QSAR model for analogues of this compound, one would first need to synthesize or acquire a set of related compounds with variations at different positions (e.g., changing the methyl group, substituting on the aromatic ring).
For each analogue, molecular descriptors (properties like electronic, steric, and lipophilicity parameters) are calculated. researchgate.net Statistical methods, such as multiple linear regression, are then used to derive an equation that relates these descriptors to the measured biological activity (e.g., IC₅₀ values). A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. researchgate.net
Table 6: Hypothetical Data for a QSAR Model of Benzodioxane Analogues
| Analogue (R-group on benzene ring) | LogP (Lipophilicity) | Hammett Sigma (Electronic) | Experimental Activity (LogIC₅₀) |
| H (Parent compound) | 2.1 | 0.00 | -5.5 |
| 8-Chloro | 2.8 | 0.23 | -6.2 |
| 8-Methoxy | 1.9 | -0.27 | -5.1 |
| 8-Nitro | 2.0 | 0.78 | -6.8 |
This table provides a hypothetical dataset that could be used to generate a QSAR model, correlating physicochemical properties of analogues with their biological activity.
A possible resulting QSAR equation might look like: Log(IC₅₀) = -5.45 + 1.5 * (Hammett Sigma) - 0.8 * (LogP)
Biological and Pharmacological Investigations of 5 Methyl 6 Acetyl 1,4 Benzodioxane Pre Clinical, Mechanistic Focus
In Vitro Screening Methodologies for Biological Activity of 5-Methyl-6-acetyl-1,4-benzodioxane
No specific studies were found.
Cell-Based Assays for Cellular Response and Signaling Pathway Modulation
No specific studies were found.
Enzyme Inhibition and Activation Studies with Purified Proteins
No specific studies were found.
Receptor Binding Affinity and Ligand-Receptor Interaction Investigations
No specific studies were found.
High-Throughput Screening (HTS) of this compound Library (if applicable)
No specific studies were found.
Mechanistic Studies of this compound at a Molecular Level
No specific studies were found.
Target Identification and Validation Approaches (e.g., Pull-down assays, Photoaffinity labeling)
No specific studies were found.
Detailed Analysis of Signaling Pathway Modulation by this compound
There is no available research on the specific signaling pathways modulated by this compound.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
No studies have been published detailing the gene expression or proteomic profiles of cells or tissues exposed to this compound.
Epigenetic Modifications Induced by this compound
Information regarding any epigenetic modifications induced by this compound is not available in the scientific literature.
In Vivo Pre-clinical Model Studies with this compound (Focus on Biological Mechanism and Pharmacodynamics)
There is no record of in vivo pre-clinical studies conducted on this compound.
Animal Model Selection and Rationale for Investigating this compound
Without any in vivo studies, there is no information on the selection or rationale for any animal models for the investigation of this compound.
Pharmacodynamic Endpoints and Biomarker Discovery in Animal Studies
There are no published data on pharmacodynamic endpoints or the discovery of biomarkers in animal studies involving this compound.
Investigation of Systemic Distribution and Tissue Specificity of this compound
No research has been conducted or published on the systemic distribution or tissue specificity of this compound.
An extensive search for scientific literature detailing in vivo target engagement studies for the specific chemical compound this compound has been conducted. The investigation included searches for preclinical studies, mechanism of action analyses in living models, and pharmacodynamic data directly related to this compound.
For instance, studies on related 1,4-benzodioxane (B1196944) compounds describe their evaluation as antagonists for α1-adrenoreceptors or agonists for 5-HT1A receptors, but these evaluations are based on binding assays in cell membranes and functional experiments in isolated organs, not in living organisms. nih.govresearchgate.net Other research explores different derivatives as potential inhibitors of enzymes like monoamine oxidase B or as activators for AMP-kinase, but these studies recommend their compounds for future in vivo testing, confirming the absence of existing data. nih.govnih.gov
Consequently, as there is no publicly available information regarding in vivo target engagement studies for this compound, it is not possible to provide the detailed research findings or data tables as requested for section 5.3.4.
Analytical Methodologies for Characterization and Quantification of 5 Methyl 6 Acetyl 1,4 Benzodioxane
Chromatographic Techniques for Separation and Purity Assessment of 5-Methyl-6-acetyl-1,4-benzodioxane
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and speed.
Reverse-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound and its analogues. In this technique, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. For the closely related compound, 1,4-Benzodioxan-6-yl methyl ketone, a successful RP-HPLC method has been developed using a Newcrom R1 column. epa.govsielc.com The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, with phosphoric acid as a modifier. epa.govsielc.com For applications requiring mass spectrometric (MS) detection, phosphoric acid can be substituted with a volatile modifier like formic acid. epa.govsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The methyl and acetyl groups, along with the benzodioxane core, contribute to the compound's retention on the nonpolar column.
A typical starting point for method development for this compound would involve a C18 column and a gradient elution starting with a higher percentage of water and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. UV detection is commonly employed, leveraging the chromophoric nature of the acetylated benzodioxane ring system.
| Parameter | Condition |
| Stationary Phase | C18 (Octadecyl silane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis Detector |
| Typical Wavelength | ~254 nm or 280 nm |
| Flow Rate | 0.8 - 1.2 mL/min |
| Injection Volume | 5 - 20 µL |
Normal-Phase HPLC (NP-HPLC) , while less common for this class of compounds, can be a valuable tool, particularly for the separation of isomers. unt.edunih.gov In NP-HPLC, a polar stationary phase, such as silica (B1680970) or a bonded phase with cyano or amino groups, is used with a non-polar mobile phase (e.g., hexane (B92381), heptane, or isopropanol). unt.edunih.gov The separation mechanism is based on polar interactions, where more polar analytes are retained longer on the column. For this compound, NP-HPLC could be advantageous in separating it from less polar impurities or in resolving positional isomers that might be difficult to separate by RP-HPLC. The choice of the mobile phase is critical and often involves a mixture of a non-polar solvent with a small amount of a more polar solvent to modulate retention times.
While this compound itself is not chiral, many derivatives of 1,4-benzodioxane (B1196944) possess a chiral center, making enantiomeric purity a critical quality attribute. Should a chiral center be introduced into the molecule, for instance, through reduction of the ketone or other substitutions, Chiral HPLC would be the method of choice for assessing enantiomeric excess. For other chiral 1,4-benzodioxane derivatives, successful separations have been achieved using chiral stationary phases (CSPs) based on cellulose (B213188) or amylose. researchgate.netyoutube.com For instance, a Phenomenex Lux 3µ Cellulose-1 column with a mobile phase of n-hexane/isopropanol has been used for the chiral resolution of related compounds. youtube.com The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.
| Parameter | Condition |
| Stationary Phase | Chiral Stationary Phase (e.g., Cellulose or Amylose based) |
| Mobile Phase | Hexane/Isopropanol, often with additives like formic acid |
| Detector | UV-Vis Detector |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | Often controlled to optimize separation |
Gas Chromatography (GC) for Volatile Derivatives of this compound (if applicable)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. ste-mart.com Direct analysis of this compound by GC can be challenging due to its relatively low volatility and potential for thermal degradation. However, with appropriate derivatization, GC can be an excellent method for its quantification. libretexts.org
To increase volatility and improve chromatographic performance, the ketone functional group can be derivatized. researchgate.net Common derivatization strategies for ketones include:
Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms stable oxime derivatives that are more volatile and suitable for GC analysis. sigmaaldrich.comnih.gov
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the enol form of the ketone to a more volatile trimethylsilyl (B98337) ether. youtube.com
Once derivatized, the compound can be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for both quantification and structural confirmation. youtube.com A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used. tdi-bi.com
| Parameter | Condition |
| Derivatization Reagent | PFBHA, MSTFA, or other suitable reagents for ketones |
| Column | Capillary column (e.g., HP-5MS, DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient to ensure separation from other components |
| Detector | FID or MS |
Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Initial Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of the synthesis of this compound and for preliminary purity assessments. mdpi.comalsenvironmental.co.uk In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber with an appropriate solvent system (mobile phase).
The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase. For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the mobile phase can be adjusted to achieve optimal separation. After development, the spots are visualized, typically under UV light, where the aromatic ring of the benzodioxane will show absorbance. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify the compound by comparison with a standard.
Spectrophotometric Methods for Quantification of this compound
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a straightforward and accessible approach for the quantification of this compound, especially in routine quality control settings.
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the aromatic ring and the acetyl group in this compound results in significant UV absorbance. ssbodisha.ac.in
For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for aromatic ketones is typically in the range of 240-280 nm. researchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined from the calibration curve.
To enhance sensitivity and specificity, especially in complex matrices, derivatization can be employed. A common method for the spectrophotometric determination of ketones involves reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH). egyankosh.ac.inmt.com This reaction forms a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and exhibits a strong absorbance in the visible region (around 365 nm), thereby minimizing interference from other UV-absorbing compounds. researchgate.net
| Parameter | Method | Details |
| Technique | UV-Visible Spectrophotometry | Direct or after derivatization |
| Solvent | Ethanol, Methanol, or Acetonitrile | Must be transparent in the measurement range |
| λmax (Direct) | Estimated 240-280 nm | Based on the aromatic ketone chromophore |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | Forms a colored hydrazone |
| λmax (DNPH derivative) | ~365 nm | Measurement in the visible region improves selectivity |
| Quantification | External standard calibration | Based on the Beer-Lambert Law |
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a widely accessible and valuable tool for the quantitative analysis of this compound, particularly for determining its concentration in solution. The presence of the substituted benzene (B151609) ring, a chromophore, allows the molecule to absorb light in the ultraviolet range.
The UV-Vis spectrum of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a synonym for the compound, is available in public databases. nih.gov For concentration determination, a wavelength of maximum absorbance (λmax) is selected, at which the compound exhibits the strongest signal, thereby maximizing sensitivity and minimizing interference. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. The relationship between absorbance and concentration is governed by the Beer-Lambert law.
Table 1: Illustrative UV-Vis Spectrophotometry Calibration Data
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 1.0 | 0.112 |
| 2.5 | 0.280 |
| 5.0 | 0.560 |
| 10.0 | 1.120 |
| 15.0 | 1.680 |
This table is for illustrative purposes to demonstrate a typical linear relationship.
The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), must be established to ensure accurate quantification over a defined concentration range.
Fluorescence Spectroscopy for High-Sensitivity Quantification and Binding Studies
Fluorescence spectroscopy offers a significant advantage in sensitivity over UV-Vis spectrophotometry, provided the analyte possesses native fluorescence or can be derivatized with a fluorescent tag. The inherent fluorescence of this compound would depend on its specific molecular structure and the rigidity of the system. Molecules with extended π-conjugated systems and structural rigidity often exhibit fluorescence.
Should the native fluorescence be weak or non-existent, derivatization of the acetyl group could be explored to introduce a fluorophore. This technique is particularly useful for quantifying the compound at very low concentrations. Furthermore, fluorescence spectroscopy is a powerful tool for studying molecular interactions. Changes in the fluorescence emission spectrum (e.g., intensity, wavelength shift) upon the addition of a binding partner can provide valuable information on binding affinities and mechanisms, which is crucial in drug discovery and biochemical research.
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples containing this compound.
GC-MS and LC-MS for Identification, Quantification, and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating this compound from impurities and for its unambiguous identification and quantification.
GC-MS: Due to its volatility, this compound can be analyzed by GC-MS. In this technique, the compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification. nih.gov
LC-MS: LC-MS is particularly valuable for the analysis of less volatile impurities or potential metabolites of this compound in biological matrices. A common approach would involve reverse-phase chromatography. For instance, a C12 or C18 column could be used with a gradient elution of acetonitrile in an aqueous buffer, such as ammonium (B1175870) acetate or formic acid. google.com The eluent is then introduced into the mass spectrometer, often using an electrospray ionization (ESI) source, for detection and identification. LC-MS is the method of choice for metabolite profiling studies, as it can separate and identify structurally related compounds formed through metabolic processes.
Table 2: Representative LC-MS Method Parameters
| Parameter | Condition |
|---|---|
| LC System | Agilent 1100 Series or Waters 1525 |
| Column | Synergi MAX-RP C12, 3x50 mm, 4 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.5 mL/min |
| MS System | Waters ZQ2000 with ESI source |
| Ionization Mode | Positive and Negative |
These parameters are based on general methods for related compounds and serve as a representative example. google.com
NMR-based Quantitative Analysis (qNMR) for Accurate Purity and Concentration Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement that provides a direct determination of purity and concentration without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
For the qNMR analysis of this compound, a certified internal standard with a known purity is accurately weighed and mixed with a precisely weighed amount of the sample. By comparing the integral of a specific, well-resolved resonance of the analyte with the integral of a resonance from the internal standard, the purity of the analyte can be calculated. The methyl protons of the acetyl group or the aromatic protons would likely serve as suitable signals for quantification.
Quality Control and Assurance Protocols for this compound Synthesis and Research Materials
Robust quality control and assurance protocols are essential to guarantee the reliability and reproducibility of research involving this compound. A key component of this is the validation of the analytical methods used for its characterization.
Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision)
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated through forced degradation studies and the analysis of placebo samples.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by analyzing a series of dilutions of a standard solution.
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).
Table 3: Typical Acceptance Criteria for Analytical Method Validation
| Parameter | Acceptance Criterion |
|---|---|
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% |
These criteria are standard in the pharmaceutical industry and serve as a general guideline.
By implementing these comprehensive analytical methodologies and rigorous quality control protocols, researchers can be confident in the identity, purity, and concentration of this compound, thereby ensuring the integrity of their scientific investigations.
In-Depth Analysis of Stability Studies for this compound Under Diverse Conditions
Currently, there is a notable absence of publicly available, detailed scientific literature specifically documenting the forced degradation or stability studies of this compound. While general information exists for the broader class of 1,4-benzodioxanes, specific experimental data on the stability of this particular substituted derivative under varied pH, temperature, light, and oxidative stress is not found in the reviewed scientific databases and literature.
The general principles of stability for the 1,4-benzodioxane scaffold suggest that the ether linkages within the dioxane ring and the acetyl and methyl substituents on the benzene ring are the most likely sites for degradation. However, without specific experimental data, any discussion on the degradation pathways and kinetics remains speculative.
For a comprehensive stability assessment, forced degradation studies would typically be conducted under the following conditions:
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures would reveal the susceptibility of the ether and acetyl groups to hydrolysis. The acetyl group could potentially be hydrolyzed to a carboxylic acid, while the ether linkages might be cleaved under more drastic conditions.
Thermal Degradation: Subjecting the compound to high temperatures would indicate its thermal lability. Decomposition could involve the loss of the acetyl group or more complex rearrangements of the benzodioxane ring system.
Photolytic Degradation: Exposure to UV and visible light would assess the compound's photosensitivity. The aromatic ring and the carbonyl group of the acetyl moiety are potential chromophores that could absorb light energy, leading to degradation.
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide, would evaluate its susceptibility to oxidation. The methyl group and the aromatic ring are potential sites for oxidative attack.
In the absence of specific research findings for this compound, the following tables represent a hypothetical framework for how such stability data would be presented. The values within these tables are illustrative and not based on experimental results.
Table 1: Hypothetical Data on Hydrolytic Stability of this compound
| Condition | Temperature (°C) | Duration (hours) | Initial Purity (%) | Purity after Stress (%) | Number of Degradants |
| 0.1 M HCl | 60 | 24 | 99.8 | 95.2 | 2 |
| 0.1 M NaOH | 60 | 24 | 99.8 | 88.5 | 3 |
| Neutral (Water) | 60 | 24 | 99.8 | 99.5 | 0 |
Table 2: Hypothetical Data on Thermal, Photolytic, and Oxidative Stability of this compound
| Stress Condition | Parameters | Duration | Initial Purity (%) | Purity after Stress (%) | Number of Degradants |
| Thermal | 80°C (Solid State) | 48 hours | 99.8 | 98.1 | 1 |
| Photolytic | ICH Guideline (Option 2) | 1.2 million lux hours / 200 watt hours/m² | 99.8 | 96.7 | 2 |
| Oxidative | 3% H₂O₂ | 24 hours | 99.8 | 92.3 | 4 |
It is imperative that future research focuses on conducting these specific stability studies to fill the existing knowledge gap. Such data would be invaluable for chemists and pharmaceutical scientists working with this compound, enabling informed decisions regarding its handling, storage, and formulation.
Structure Activity Relationship Sar and Derivative Studies of 5 Methyl 6 Acetyl 1,4 Benzodioxane
Systematic Modification Strategies for the 5-Methyl-6-acetyl-1,4-benzodioxane Scaffold
The exploration of the chemical space around the this compound scaffold is crucial for understanding its pharmacophoric features and for optimizing its biological profile. Key modification strategies focus on the benzodioxane ring, the acetyl group, and the methyl group, as well as alterations to the ring system itself.
Benzodioxane Ring Substitutions and Their Positional Impact
Substitutions on the benzene (B151609) portion of the 1,4-benzodioxane (B1196944) ring are a well-established strategy for modulating the affinity and selectivity of these compounds for various biological targets. mdpi.com The position of these substituents is often critical in determining the pharmacological outcome.
While direct studies on this compound are limited, research on related 1,4-benzodioxane derivatives provides valuable insights. For instance, in the context of α1-adrenoreceptor antagonists, the nature and position of substituents on the aromatic ring significantly influence subtype selectivity. nih.govresearchgate.net It can be extrapolated that the introduction of additional substituents at positions 7 or 8 of the this compound scaffold could lead to derivatives with altered receptor binding profiles. For example, the introduction of a halogen atom or a small alkyl group could modify the electronic and steric properties of the aromatic ring, potentially enhancing interactions with specific receptor pockets.
A study on 1,4-benzodioxane-6-carboxylic acid amide analogs demonstrated that functionalization at the 8-position with sulfur-containing groups was a viable strategy for expanding SAR studies. scirp.org This suggests that similar modifications to the this compound core could yield novel compounds with distinct biological activities.
| Modification | Position | Potential Impact on Activity | Rationale based on Analogous Compounds |
| Introduction of Halogen (e.g., Cl, Br) | 7 or 8 | Modulation of electronic properties, potential for enhanced binding affinity. | Halogenation is a common strategy to improve pharmacokinetic properties and binding affinity. nih.gov |
| Introduction of Small Alkyl Group | 7 or 8 | Steric influence on receptor binding, potential for improved selectivity. | Alkyl substitutions can provide favorable van der Waals interactions within a binding site. |
| Introduction of Hydroxyl or Methoxy (B1213986) Group | 7 or 8 | Potential for hydrogen bonding, altering solubility and receptor interaction. | Hydroxyl and methoxy groups can act as hydrogen bond donors or acceptors, influencing ligand-receptor interactions. nih.gov |
Acetyl Group Derivatization: Modifications of the Ketone and Methyl Moiety
The 6-acetyl group represents a key functional handle for derivatization. Modifications to both the ketone and the methyl moiety of this group can lead to a wide array of analogues with diverse biological properties.
The synthesis of 6-acetyl-1,4-benzodioxane has been reported, providing a precursor for such derivatizations. tsijournals.com The ketone can be reduced to a secondary alcohol, which can then be esterified or etherified to introduce a variety of substituents. Alternatively, the ketone can undergo reactions such as oximation or hydrazone formation to introduce different functionalities.
Modification of the methyl group of the acetyl moiety can also be explored. For example, α-halogenation could be a route to introduce further diversity. The synthesis of derivatives of 5-acetyl-1,3-dioxanes has shown that this moiety can be a starting point for creating new biologically active compounds. researchgate.net
| Modification | Target Moiety | Resulting Functional Group | Potential Impact on Activity |
| Reduction | Ketone | Secondary Alcohol | Introduction of a hydrogen bond donor, potential for altered receptor interactions. |
| Oximation | Ketone | Oxime | Change in geometry and electronic properties, potential for new interactions. |
| Reductive Amination | Ketone | Amine | Introduction of a basic center, potential for salt formation and improved solubility. |
| α-Halogenation | Methyl | α-Halo Ketone | Increased reactivity, potential for covalent modification of target. |
Methyl Group Variations and Bioisosteric Replacements
The 5-methyl group, while seemingly simple, plays a significant role in defining the steric and electronic environment of the aromatic ring. Its replacement with other groups can have a profound impact on biological activity.
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability. Replacing the methyl group with other small alkyl groups (e.g., ethyl, propyl) would systematically probe the steric tolerance at this position. Furthermore, replacement with isosteres such as a trifluoromethyl group would significantly alter the electronic properties of the aromatic ring, potentially influencing ligand-receptor interactions.
In a study on 1,4-dioxane (B91453) derivatives, the replacement of a methyl group at position 6 with bulkier groups led to a modulation of the pharmacological profile from agonist to antagonist. researchgate.net This highlights the critical role of substituents at this position and suggests that similar variations at the 5-position of the target scaffold could yield compounds with different pharmacological actions.
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Expected Change in Properties |
| Methyl (-CH3) | Ethyl (-CH2CH3) | Probe steric tolerance. | Increased lipophilicity and steric bulk. |
| Methyl (-CH3) | Trifluoromethyl (-CF3) | Introduce strong electron-withdrawing character. | Altered electronic profile and lipophilicity. |
| Methyl (-CH3) | Hydroxymethyl (-CH2OH) | Introduce hydrogen bonding capability. | Increased polarity and potential for new interactions. |
| Methyl (-CH3) | Amino (-NH2) | Introduce a basic and hydrogen bonding group. | Increased polarity and potential for salt formation. |
Ring Expansion and Contraction Strategies
Alterations to the core heterocyclic system, such as ring expansion or contraction, can lead to significant changes in the three-dimensional shape and conformational flexibility of the molecule, thereby impacting its interaction with biological targets.
Replacing the 1,4-benzodioxane ring with a less conformationally constrained 1,4-dioxane ring has been shown to be a successful strategy in developing selective α1D-adrenoreceptor antagonists and 5-HT1A receptor agonists. nih.gov This suggests that analogues of this compound where the benzene ring is removed could exhibit novel biological activities.
Conversely, expansion of the dioxane ring to a seven-membered dioxepine ring would introduce greater conformational flexibility, which could be beneficial for binding to certain targets. The synthesis of benzodioxole derivatives, which involves a five-membered ring, has also been explored for anticancer and antioxidant activities. najah.edu
Evaluation of Analogues of this compound in Pre-clinical Biological Assays
The true value of the systematic modifications described above can only be ascertained through rigorous biological evaluation. Pre-clinical assays are essential for determining the potency, efficacy, and mechanism of action of the synthesized analogues.
Comparative Analysis of Potency and Efficacy of Derivatives (Mechanistic Focus)
A comparative analysis of the biological activity of a series of derivatives is fundamental to establishing a clear SAR. This involves testing the compounds in a panel of relevant biological assays and comparing their potency (e.g., IC50 or EC50 values) and efficacy (e.g., maximal response).
For instance, if the parent compound, this compound, were found to have activity as a monoamine oxidase B (MAO-B) inhibitor, a series of derivatives would be synthesized and tested for their ability to inhibit this enzyme. nih.gov By comparing the inhibitory concentrations of analogues with different substituents on the benzodioxane ring, modifications to the acetyl group, and variations of the methyl group, a detailed SAR could be constructed.
For example, a hypothetical study might yield the following data for a series of analogues targeting MAO-B:
| Compound | Modification from Parent | MAO-B IC50 (µM) | Interpretation |
| Parent | This compound | 10.5 | Baseline activity. |
| Analogue 1 | 7-Chloro substitution | 2.1 | Increased potency, suggesting a favorable interaction of the chloro group in the binding site. |
| Analogue 2 | Reduction of 6-acetyl to 6-(1-hydroxyethyl) | 25.8 | Decreased potency, indicating the importance of the ketone for activity. |
| Analogue 3 | Replacement of 5-methyl with 5-ethyl | 15.2 | Slightly decreased potency, suggesting limited steric tolerance at this position. |
| Analogue 4 | Removal of benzene ring (5-Methyl-6-acetyl-1,4-dioxane) | > 100 | Loss of activity, highlighting the crucial role of the aromatic ring for binding. |
Such a comparative analysis, focused on the mechanism of action, would provide a clear understanding of the structural requirements for activity and guide the design of future generations of more potent and selective compounds based on the this compound scaffold.
An extensive search of scientific literature and databases has revealed no specific research focused on the chemical compound this compound. As a result, data pertaining to its Structure-Activity Relationship (SAR), pharmacophore elucidation, and Quantitative Structure-Activity Relationship (QSAR) modeling are not available in the public domain.
The provided outline requests a detailed analysis of these specific areas. However, without any published studies on this particular compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content.
Research in medicinal chemistry is highly specific, and the biological activity and physicochemical properties of one compound cannot be directly inferred from a related structure without experimental validation. Therefore, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy.
Further investigation into the broader class of acetyl-1,4-benzodioxane derivatives might yield some general principles, but this would not fulfill the explicit requirement of focusing solely on this compound.
Future Research Directions and Potential Applications of 5 Methyl 6 Acetyl 1,4 Benzodioxane
Unexplored Synthetic Avenues for 5-Methyl-6-acetyl-1,4-benzodioxane and Its Complex Analogues
The synthesis of substituted 1,4-benzodioxanes typically follows two main strategies: the construction of the heterocyclic ring from an already substituted catechol, or the functionalization of a pre-formed benzodioxane ring system. mdpi.commdpi.com While effective, these approaches can lead to challenges in controlling regioselectivity, often resulting in mixtures of positional isomers that are difficult to separate. mdpi.com
Future synthetic research could focus on developing novel, regioselective methods to access this compound. Unexplored avenues include:
Directed Ortho-Metalation (DoM): This strategy could involve the use of a directing group on the 1,4-benzodioxane (B1196944) ring to introduce the methyl and acetyl groups in a highly controlled, stepwise manner.
Transition-Metal Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) could be employed to build complex analogues by attaching various moieties to the this compound core. This would enable the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Photoredox Catalysis and C-H Activation: These cutting-edge techniques offer the potential for more efficient and environmentally benign syntheses. They could enable the direct introduction of the acetyl and methyl groups onto the benzodioxane scaffold, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety for key synthetic steps, particularly for reactions that are highly exothermic or involve hazardous reagents.
Emerging Methodologies for Advanced Characterization of this compound
Precise structural confirmation is paramount, especially when dealing with positional isomers. While standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are foundational, advanced methodologies are crucial for unambiguous characterization. scirp.org For substituted benzodioxanes, distinguishing between isomers (e.g., 5- vs. 8-substituted) can be particularly challenging. mdpi.com
Emerging characterization techniques applicable to this compound include:
Advanced 2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for unambiguously determining the substitution pattern on the benzene (B151609) ring of the benzodioxane scaffold. mdpi.commdpi.com
Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, confirming connectivity and stereochemistry where applicable. For non-crystalline samples, microcrystal electron diffraction (MicroED) is an emerging alternative.
Chiral Chromatography: As many biologically active 2-substituted 1,4-benzodioxanes are chiral, the development of chiral stationary phases for HPLC and SFC (Supercritical Fluid Chromatography) would be essential for separating enantiomers of more complex analogues. researchgate.net
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond traditional mass spectrometry. It could be used to distinguish between closely related isomers and conformers of this compound derivatives.
Advanced Computational Modeling for Deeper Insights into this compound Reactivity and Interactions
Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. For this compound, in silico studies can offer profound insights into its properties and potential biological activity.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, reactivity (e.g., sites susceptible to nucleophilic or electrophilic attack), and spectroscopic properties (e.g., NMR chemical shifts), which can aid in its characterization.
Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound and its analogues within the active sites of various biological targets. This is a crucial first step in identifying potential therapeutic applications, as has been demonstrated for other complex heterocyclic compounds. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a biological target (e.g., an enzyme or receptor) over time, providing a more realistic picture of the binding event and its stability.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the compound and its derivatives, helping to prioritize candidates with favorable drug-like properties for further development. mdpi.com
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict electronic properties, reactivity, and spectroscopic data. |
| Molecular Docking | Identify potential binding modes and affinities to biological targets. nih.gov |
| Molecular Dynamics (MD) | Simulate the dynamic interactions with proteins and biomolecules. |
| ADME/Tox Prediction | Forecast pharmacokinetic and toxicity profiles to guide drug design. mdpi.com |
Novel Biological Targets and Therapeutic Areas for this compound-based Compounds (Pre-clinical Focus)
The 1,4-benzodioxane scaffold is a privileged structure, with derivatives showing activity against a wide range of biological targets. nih.gov These include G-protein coupled receptors (GPCRs) like adrenergic and serotonergic receptors, as well as enzymes such as kinases. researchgate.netunimi.it The unique substitution of this compound could confer selectivity for novel or underexplored targets.
Pre-clinical research should focus on screening this compound and its analogues against diverse panels of biological targets. Potential areas for exploration include:
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. The benzodioxane scaffold has been incorporated into inhibitors of enzymes like Focal Adhesion Kinase (FAK) and Janus Kinase 3 (JAK-3). unimi.it Screening against a broad kinase panel could reveal novel anticancer potential.
Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases, methyltransferases) are a growing area of drug discovery. The acetyl group on the compound could potentially mimic acetylated lysine residues, suggesting a possible role in targeting bromodomains or other epigenetic "reader" proteins.
Ion Channel Modulation: Ion channels are critical for neuronal signaling and cardiovascular function. The specific electronic profile of this compound may allow it to selectively interact with specific ion channel subtypes.
Drug repurposing involves finding new uses for existing compounds. A "repurposing and morphing" strategy, as has been applied to other benzodioxane derivatives, could be highly effective. unimi.it This involves taking a known benzodioxane-based ligand for one target and systematically modifying its structure to gain activity at a new, therapeutically relevant target. For instance, an analogue with known affinity for an adrenergic receptor could be morphed to target enzymes involved in metabolic diseases like Type 2 Diabetes. unimi.it This approach can accelerate the drug discovery process by building on established chemical scaffolds.
Integration of this compound in Chemical Biology Tools and Probes
Chemical biology utilizes small molecules to study and manipulate biological systems. This compound could serve as a valuable starting point for the development of sophisticated chemical probes.
Potential applications include:
Photoaffinity Probes: The acetyl group could be chemically modified into a diazirine or benzophenone, creating a photoactivatable probe. Upon binding to its biological target and exposure to UV light, this probe would form a covalent bond, allowing for target identification and validation.
Fluorescent Probes: The scaffold could be functionalized with a fluorophore. If the parent compound is found to bind selectively to a specific protein or cellular structure, the fluorescent analogue could be used to visualize that target in living cells using advanced microscopy techniques.
Affinity-Based Probes: The molecule could be immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This could be used to isolate its binding partners from cell lysates, a technique known as affinity chromatography or protein pull-down.
Bioorthogonal Handles: The acetyl or methyl group could be replaced with a bioorthogonal handle, such as an alkyne or azide. sigmaaldrich.com This would allow the molecule to be tagged inside living systems using click chemistry, enabling the study of its distribution, metabolism, and target engagement in a biological context. nih.gov
| Probe Type | Potential Modification of this compound | Application |
| Photoaffinity Probe | Convert acetyl group to a diazirine. | Covalently label and identify the biological target. |
| Fluorescent Probe | Attach a fluorophore to the benzodioxane ring. | Visualize the target in cells via microscopy. |
| Affinity-Based Probe | Immobilize the compound on a solid support. | Isolate and identify binding proteins from cell lysates. |
| Bioorthogonal Probe | Introduce an alkyne or azide handle. | Track and tag the molecule in living systems using click chemistry. sigmaaldrich.com |
Challenges and Opportunities in the Academic Research of this compound
Academic exploration of novel chemical entities like this compound is often met with a unique set of challenges and opportunities that can shape the course of its scientific journey.
A primary challenge in the study of substituted 1,4-benzodioxanes lies in their synthesis. The preparation of specifically substituted analogues can be complex, often resulting in mixtures of positional isomers. mdpi.com For this compound, achieving the desired regiochemistry of the methyl and acetyl groups on the benzene ring requires carefully controlled synthetic strategies to avoid the formation of other isomers. The unambiguous identification and separation of these isomers can be a significant hurdle, necessitating sophisticated analytical techniques. mdpi.com
Furthermore, the inherent chirality of many 2-substituted 1,4-benzodioxane derivatives presents another layer of complexity. It has been demonstrated that the stereochemistry at the C2 position of the dioxane ring can be crucial for biological activity. unimi.it While this compound itself is not chiral at this position unless further substituted on the dioxane ring, this is a critical consideration for the design of new analogues based on this scaffold. Ensuring the synthesis of enantiomerically pure compounds is often a non-trivial task. unimi.it
Despite these challenges, the opportunities for academic research are substantial. The presence of both a methyl and an acetyl group on the benzodioxane ring offers a rich field for structure-activity relationship (SAR) studies. The acetyl group, in particular, serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. For instance, it can be readily transformed into other functional groups, allowing for the exploration of a wide chemical space and the potential optimization of biological activity.
Moreover, the 1,4-benzodioxane nucleus is a known pharmacophore that can be tailored to interact with a variety of biological targets. This provides an opportunity to investigate the potential of this compound and its derivatives across a range of therapeutic areas. The specific substitution pattern may confer novel pharmacological properties or improved selectivity for certain biological targets compared to other benzodioxane analogues.
Another avenue for academic exploration is the use of computational modeling and simulation to predict the binding of this compound to various protein targets. Such in silico studies can help to prioritize synthetic efforts and provide insights into the molecular basis of its potential biological activities, thereby guiding future experimental work.
The exploration of bioisosteric replacements is another promising research direction. sci-hub.seresearchgate.netepa.goveurekaselect.com Replacing the benzene part of the benzodioxane with other aromatic systems, or modifying the dioxane ring itself, could lead to compounds with improved pharmacokinetic or pharmacodynamic profiles. sci-hub.seresearchgate.netepa.goveurekaselect.com
Detailed Research Findings and Data
As of the latest literature reviews, specific experimental research findings detailing the biological activities or applications of this compound are not available. The following table summarizes the key research areas and potential applications that can be inferred from studies on the broader class of 1,4-benzodioxane derivatives. This provides a hypothetical framework for future investigations into this compound.
| Research Area | Potential Applications/Focus for this compound | Rationale based on 1,4-Benzodioxane Scaffold |
| Anticancer Activity | Investigation against various cancer cell lines, with a focus on mechanisms such as apoptosis induction or cell cycle arrest. | The 1,4-benzodioxane scaffold is present in compounds with demonstrated cytotoxic effects against cancer cells. researchgate.netnih.gov |
| Antibacterial Activity | Screening against a panel of pathogenic bacteria, including resistant strains. | Derivatives of 1,4-benzodioxane have shown promising antibacterial properties. unimi.it |
| Receptor Modulation | Evaluation of agonist or antagonist activity at adrenergic, serotoninergic, or nicotinic receptors. | The benzodioxane structure is a key component of ligands for various neurotransmitter receptors. acs.org |
| Enzyme Inhibition | Screening for inhibitory activity against enzymes implicated in disease, such as kinases or oxidases. | 1,4-benzodioxane derivatives have been identified as inhibitors of various enzymes. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 5-Methyl-6-acetyl-1,4-benzodioxane with high yield and regioselectivity?
- Methodological Answer :
- Metallation-Electrophilic Quenching : Use lithium/bromine or magnesium/bromine exchange on 6-bromo-1,4-benzodioxane precursors to generate 6-metallo intermediates. These intermediates can react with acetylating agents (e.g., acetyl chloride) to introduce the acetyl group at position 6 .
- Fries Rearrangement : Employ aluminum chloride in nitrobenzene to rearrange 5-valeryloxy-1,4-benzodioxane derivatives, yielding acetylated products. This method achieves ~73% yield under optimized conditions (20°C) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid over-acylation.
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate) to separate acetylated products from byproducts .
- Crystallization : Recrystallize crude products in ethanol or methanol to enhance purity. Confirm success via melting point analysis (e.g., m.p. 98–99°C for analogous compounds) .
Advanced Research Questions
Q. How can enantiopure this compound be synthesized to avoid racemization?
- Methodological Answer :
- Stereo-Controlled Synthesis : Start with chiral precursors (e.g., enantiopure diols) and avoid basic conditions that induce racemization. Use mild acids or enzymes for cyclization .
- Chiral HPLC Analysis : Resolve enantiomers using a Chiralpak® column with a hexane/isopropanol mobile phase. Calculate enantiomeric excess (ee) via peak integration .
Q. What advanced analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., acetyl methyl at δ ~2.5 ppm, benzodioxane protons at δ 4.2–4.5 ppm) .
- Elemental Analysis : Validate molecular formula (e.g., CHO) with ≤0.3% deviation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) with <5 ppm error .
Q. How do structural modifications (e.g., methyl/acetyl groups) impact the biological activity of 1,4-benzodioxane derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogues (e.g., 6-methoxy-7-indolyloxy derivatives) and test against target receptors (e.g., α1D-adrenoceptors). Compare IC values to identify critical substituents .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with receptor active sites .
Q. How should researchers address contradictory spectral data during characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
